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4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one

Cat. No.: B6358911
CAS No.: 654633-86-0
M. Wt: 221.25 g/mol
InChI Key: AVQZXPFEFVIZGV-UHFFFAOYSA-N
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Description

Significance of the Pyrrolidin-2-one Scaffold in Contemporary Medicinal Chemistry

The pyrrolidin-2-one, a five-membered lactam ring, represents a cornerstone scaffold in the field of medicinal chemistry. Its prevalence in both natural products and synthetic pharmaceuticals underscores its versatility and importance. researchgate.net This fascinating heterocyclic compound is a key building block in the development of novel therapeutic agents due to its unique structural and chemical properties. The non-planar, sp³-hybridized nature of the pyrrolidin-2-one ring allows for efficient exploration of three-dimensional chemical space, a critical factor in designing drugs with high target specificity and affinity. researchgate.netnih.gov This structural feature, often described as "pseudorotation," provides a conformational flexibility that can be fine-tuned through substitution to achieve optimal interaction with biological targets. researchgate.netnih.govnih.gov

Research into pyrrolidin-2-one and its derivatives has evolved significantly over the decades. Initially recognized for its utility as a solvent in the pharmaceutical industry, its potential as a pharmacologically active core was soon realized. Early research focused on simple N-substituted derivatives, leading to the development of nootropic drugs like piracetam. The synthesis of the pyrrolidin-2-one ring can be achieved through various methods, including the reaction of ammonia (B1221849) with γ-butyrolactone (GBL) or the partial hydrogenation of succinimide (B58015).

The field has since progressed to the synthesis of highly complex, polysubstituted, and stereochemically defined pyrrolidin-2-one derivatives. frontiersin.orgnih.gov Modern synthetic strategies, including the use of microwave-assisted organic synthesis (MAOS), have not only improved efficiency but also supported the principles of green chemistry. nih.gov The focus of contemporary research lies in leveraging the pyrrolidine-2-one scaffold to create hybrid molecules, combining it with other pharmacophoric moieties like thiazole, indole (B1671886), or thiourea (B124793) to generate compounds with novel or enhanced biological activities. frontiersin.org The ability to control the stereochemistry of the ring's carbon atoms is a key aspect of modern research, as different stereoisomers can exhibit vastly different biological profiles due to specific binding interactions with enantioselective proteins. researchgate.netnih.gov

The pyrrolidin-2-one nucleus is a privileged scaffold, forming the core of numerous compounds with a wide spectrum of pharmacological activities. frontiersin.orgnih.gov Its derivatives have been investigated and developed for treating a multitude of health conditions, demonstrating the scaffold's remarkable versatility. nih.gov The range of biological activities includes antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anticonvulsant, and antioxidant effects. researchgate.netfrontiersin.orgnih.gov

The structural modifications on the pyrrolidin-2-one ring are directly correlated with the observed biological activity. For instance, certain derivatives have shown potent and selective inhibition against enzymes like dipeptidyl peptidase-4 (DPP-IV), which is relevant for antidiabetic therapies, and DNA gyrase/topoisomerase IV, key targets for antibacterial agents. frontiersin.orgnih.gov Other analogues have been developed as inhibitors of acetylcholinesterase, with potential applications in treating neurodegenerative diseases. nih.gov The table below summarizes some of the diverse pharmacological activities reported for various pyrrolidin-2-one derivatives.

Pharmacological Activity Target/Mechanism Example Derivative Class
NootropicCentral Nervous System ModulationN-substituted pyrrolidin-2-ones (e.g., Piracetam)
AnticancerInhibition of cancer cell lines (e.g., human skov3)Helicin–pyrrolidine-2-one analogues
AntibacterialInhibition of bacterial growth (e.g., E. coli, S. aureus)Pyrrolidine-thiazole derivatives, 1,2,4-oxadiazole (B8745197) pyrrolidines frontiersin.org
AntidiabeticDPP-IV InhibitionPyrrolidine (B122466) sulfonamide derivatives frontiersin.orgnih.gov
Anti-inflammatoryAdrenolytic and antioxidant properties1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one researchgate.net
AntiviralInhibition of viral replicationNitrogen-containing heterocyclic compounds jst-ud.vn
AntioxidantDPPH radical scavenging4-Substituted 1-(4-methoxyphenyl)pyrrolidin-2-ones researchgate.net

Academic Relevance of the 2,5-Dimethoxyphenyl Moiety in Bioactive Compounds

The 2,5-dimethoxyphenyl moiety is a significant structural motif found in a variety of bioactive compounds and is of considerable interest in medicinal chemistry. This group can influence a molecule's pharmacokinetic and pharmacodynamic properties, often conferring increased potency and selectivity for specific biological targets. nih.gov For example, in the context of phenethylamines (the "2C-X" series), the 2,5-dimethoxy substitution pattern is a key feature for agonist activity at serotonin (B10506) 5-HT₂ receptors. nih.gov

Recent research has explored the incorporation of the 2,5-dimethoxyphenyl group into different scaffolds to develop selective receptor agonists. For instance, studies on 2,5-dimethoxyphenylpiperidines have led to the discovery of selective serotonin 5-HT₂A receptor agonists. nih.govnih.gov The orientation and nature of the substituents on the phenyl ring are critical determinants of activity and selectivity. nih.gov The presence of the two methoxy (B1213986) groups on the phenyl ring can impact how the molecule binds within a receptor pocket, potentially forming key hydrogen bonds or steric interactions that define its pharmacological profile. acs.org The incorporation of this moiety into indole frameworks has also been explored for the synthesis of potentially bioactive 3-(phosphoryl)methylindoles. acs.org The academic interest in this moiety stems from its proven ability to modulate biological activity, making it a valuable component in the design of new therapeutic agents. nih.govmdpi.com

Structural Characterization and Research Focus on 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one and Its Advanced Analogues

The chemical structure of this compound combines the privileged pyrrolidin-2-one scaffold with the biologically relevant 2,5-dimethoxyphenyl moiety. This specific combination suggests potential for unique pharmacological activities, likely involving interactions with targets in the central nervous system, given the known properties of its constituent parts. The core structure features a chiral center at the 4-position of the pyrrolidin-2-one ring, meaning it can exist as two enantiomers, which may exhibit different biological activities and potencies.

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, research on its advanced analogues and structurally related compounds provides significant insight. The exploration of advanced analogues often involves modifying the core structure to enhance potency, selectivity, and pharmacokinetic properties. acs.org

A notable area of research involves the development of bicyclic pyrrolidine analogues. acs.orgacs.org These compounds, which feature a pyrrolidine ring fused to another ring system (such as a diazepane), are designed to mimic the three-dimensional shape of other active molecules while being easier to synthesize. acs.org These bicyclic pyrrolidines have been investigated as potent and selective inhibitors of parasitic enzymes like phenylalanine tRNA synthetase (PheRS), demonstrating efficacy against organisms such as Toxoplasma gondii. acs.orgacs.org The structure-activity relationship (SAR) studies on these analogues reveal the importance of various substituents and their spatial orientation for target engagement. acs.org

The table below presents examples of advanced pyrrolidine analogues and highlights key research findings.

Analogue Class Structural Modification Research Focus/Key Finding Therapeutic Area
Bicyclic PyrrolidinesFused pyrrolidine-diazepane core (5,7 bicyclic system)Selective inhibition of parasite phenylalanine tRNA synthetase (PheRS) over the human enzyme. acs.orgAntiparasitic (Toxoplasmosis) acs.orgacs.org
Pyrrolidine-based BenzenesulfonamidesAddition of 2,4-dimethoxyphenyl and 4-methoxyphenyl (B3050149) substituentsPotent inhibition of acetylcholinesterase (AChE). nih.govNeurodegenerative Diseases
1,2,4-Oxadiazole PyrrolidinesIncorporation of a 1,2,4-oxadiazole ringInhibition of E. coli DNA gyrase and topoisomerase IV. frontiersin.orgnih.govAntibacterial
Pyrrolidine-Thiadiazole DerivativesSynthesis of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid derivativesBuilding blocks for new potentially biologically active compounds. researchgate.netDrug Discovery

This research into advanced analogues demonstrates a clear scientific trajectory: using the foundational pyrrolidin-2-one structure and embellishing it with moieties like the dimethoxyphenyl group or incorporating it into more complex ring systems to achieve specific therapeutic goals. nih.govacs.org The continued exploration of such analogues is a promising avenue for the discovery of novel medicines. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15NO3 B6358911 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one CAS No. 654633-86-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-9-3-4-11(16-2)10(6-9)8-5-12(14)13-7-8/h3-4,6,8H,5,7H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQZXPFEFVIZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC(=O)NC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 2,5 Dimethoxyphenyl Pyrrolidin 2 One and Analogous Structures

Established Synthetic Pathways for Pyrrolidin-2-one Ring Formation

The construction of the γ-lactam skeleton, the central feature of pyrrolidin-2-ones, can be achieved through several reliable synthetic routes. These pathways often involve the transformation of open-chain precursors or the rearrangement of cyclic starting materials.

Lewis Acid-Catalyzed Approaches Utilizing Donor–Acceptor Cyclopropanes

A robust method for synthesizing 1,5-disubstituted pyrrolidin-2-ones involves the use of donor-acceptor (DA) cyclopropanes. nih.gov This strategy employs a Lewis acid to catalyze the ring-opening of the cyclopropane (B1198618) with a primary amine, such as an aniline (B41778) or benzylamine. nih.gov The reaction proceeds through the formation of a γ-amino ester intermediate, which then undergoes an in-situ lactamization and subsequent dealkoxycarbonylation to yield the final pyrrolidin-2-one product. nih.gov In this transformation, the DA cyclopropane functions as a 1,4-C,C-dielectrophile, while the amine acts as a 1,1-dinucleophile. nih.gov

The process is initiated by a Lewis acid, with various catalysts having been explored for this purpose. For instance, nickel(II) perchlorate (B79767) hexahydrate (Ni(ClO₄)₂∙6H₂O) has been shown to be an effective catalyst for this transformation. nih.gov The reaction demonstrates broad applicability, accommodating a wide range of substituted anilines and benzylamines, as well as DA cyclopropanes featuring diverse aromatic or alkenyl donor groups. nih.gov While this method is powerful, it is important to note that it typically yields 1,5-disubstituted pyrrolidin-2-ones, as opposed to the 4-substituted pattern of the target compound. nih.gov

Table 1: Examples of 1,5-Disubstituted Pyrrolidin-2-ones Synthesized via Lewis Acid-Catalyzed Reaction of DA Cyclopropanes and Amines. nih.gov
DA Cyclopropane PrecursorAmineCatalystProductYield
Dimethyl 2-(3,5-dimethoxyphenyl)cyclopropane-1,1-dicarboxylateAnilineNi(ClO₄)₂∙6H₂O5-(3,5-Dimethoxyphenyl)-1-phenylpyrrolidin-2-one69%
Dimethyl 2-(p-tolyl)cyclopropane-1,1-dicarboxylate4-MethoxyanilineNi(ClO₄)₂∙6H₂O1-(4-Methoxyphenyl)-5-(p-tolyl)pyrrolidin-2-one45%
Dimethyl 2-(5-methylfuran-2-yl)cyclopropane-1,1-dicarboxylate3,4-DimethoxyanilineNi(ClO₄)₂∙6H₂O1-(3,4-Dimethoxyphenyl)-5-(5-methylfuran-2-yl)pyrrolidin-2-one40%

Cyclocondensation Reactions in Pyrrolidin-2-one Synthesis

Cyclocondensation reactions represent a fundamental and widely used approach for the formation of the pyrrolidin-2-one ring. These reactions typically involve the intramolecular cyclization of a linear precursor that contains both an amine and a carboxylic acid (or ester) functionality separated by a three-carbon chain. The most direct precursors for 4-substituted pyrrolidin-2-ones are β-substituted-γ-aminobutyric acids.

The synthesis of these γ-aminobutyric acid (GABA) analogues can be achieved through various means, setting the stage for the final ring-closing step. For example, the synthesis of β-aryl-GABA derivatives has been reported, which are ideal precursors for 4-aryl-pyrrolidin-2-ones. nih.gov Once the substituted γ-aminobutyric acid is obtained, the lactam ring is typically formed under thermal conditions or with the aid of a condensing agent, which facilitates the dehydration reaction to close the ring and form the stable five-membered γ-lactam structure. Another approach involves the one-pot cyclocondensation of alkyl dihalides with primary amines in an alkaline aqueous medium under microwave irradiation, providing an efficient route to various nitrogen-containing heterocycles, including pyrrolidin-2-ones. organic-chemistry.org

Enantioselective Synthetic Strategies

Achieving stereocontrol in the synthesis of substituted pyrrolidin-2-ones is of significant interest, leading to the development of specialized enantioselective methods.

Dynamic Kinetic Resolution Catalyzed by ω-Transaminases

Dynamic kinetic resolution (DKR) is a powerful technique for transforming a racemic mixture into a single, enantiomerically pure product in high yield. The use of ω-transaminases in DKR has been successfully applied to the synthesis of chiral 4-arylpyrrolidin-2-ones. A notable example is the synthesis of (S)-4-phenylpyrrolidin-2-one, which serves as a close structural analog to the target compound.

In this biocatalytic approach, a prochiral or racemic starting material, such as a γ-keto acid, is subjected to amination by an (S)-selective ω-transaminase. The enzyme selectively converts one enantiomer of the substrate (or creates a new chiral center) to the corresponding (S)-configured amine. Concurrently, a racemization catalyst or spontaneous racemization of the starting material under the reaction conditions ensures that the unreacted enantiomer is continuously converted back into the racemic mixture. This dynamic process allows for a theoretical yield of 100% for the desired enantiopure product. The resulting (S)-γ-amino acid spontaneously cyclizes under the reaction conditions to afford the enantiomerically pure (S)-4-arylpyrrolidin-2-one. This method highlights the potential of combining enzymatic catalysis with chemical transformations to achieve high levels of enantioselectivity.

Targeted Synthesis of 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one Derivatives

The specific synthesis of this compound requires a strategy that can regioselectively introduce the 2,5-dimethoxyphenyl group at the C4 position of the pyrrolidinone ring.

Regioselective Introduction of the 2,5-Dimethoxyphenyl Substituent

Two primary strategies stand out for the regioselective construction of the C4-aryl bond: the Heck-Matsuda arylation and conjugate addition reactions.

A highly effective method for creating 4-aryl-pyrrolidones is the Heck-Matsuda arylation. nih.gov This palladium-catalyzed reaction involves the coupling of a 3-pyrroline (B95000) derivative with an arenediazonium salt. nih.gov To synthesize the target compound, N-protected-3-pyrroline would be reacted with 2,5-dimethoxybenzenediazonium tetrafluoroborate (B81430) in the presence of a palladium catalyst. This reaction directly and selectively forms the carbon-carbon bond at the C4 position. The resulting 4-aryl-3-pyrroline can then be hydrogenated to the corresponding pyrrolidine (B122466), and subsequent manipulation of the N-protecting group and oxidation at C2 would yield the final this compound. This approach was successfully used on a multigram scale for the synthesis of (+/-)-Rolipram, a 4-aryl-pyrrolidin-2-one derivative. nih.gov

Table 2: Synthesis of 4-Aryl Pyrrolidones via Heck-Matsuda Arylation. nih.gov
Pyrroline SubstrateArenediazonium SaltProductYield
1-(tert-Butoxycarbonyl)-3-pyrroline4-Methoxybenzenediazonium tetrafluoroborate1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)-3-pyrroline80%
1-(tert-Butoxycarbonyl)-3-pyrroline3-Methoxy-4-(benzyloxy)benzenediazonium tetrafluoroborate4-(4-(Benzyloxy)-3-methoxyphenyl)-1-(tert-butoxycarbonyl)-3-pyrroline65%

Alternatively, conjugate addition (or Michael addition) provides a classic and reliable method for installing substituents at the β-position of an α,β-unsaturated carbonyl system. libretexts.org To apply this to the target synthesis, a (2,5-dimethoxyphenyl)cuprate reagent, prepared from a corresponding organolithium or Grignard reagent and a copper(I) salt, could be added to a suitable Michael acceptor like an itaconic acid derivative or an α,β-unsaturated γ-nitro ester. imperial.ac.uk This 1,4-addition reaction would establish the desired 4-(2,5-dimethoxyphenyl) substituent. libretexts.org The resulting adduct could then be further elaborated—for example, by reduction of the nitro group to an amine followed by spontaneous or catalyzed cyclization—to form the this compound ring.

Synthesis of Spiro[pyrrolidine-2,3′-oxindoles] Featuring 2,5-Dimethoxyphenyl Groups

The synthesis of spiro[pyrrolidine-2,3′-oxindoles] containing a 2,5-dimethoxyphenyl group can be achieved through a highly convergent [3+2] cycloaddition reaction. This powerful transformation involves the reaction of an azomethine ylide with a suitable dipolarophile, in this case, an exocyclic α,β-unsaturated ketone derived from an oxindole (B195798).

A plausible synthetic route commences with the Knoevenagel condensation of a substituted isatin (B1672199) with a ketone bearing the 2,5-dimethoxyphenyl moiety to furnish the required (E)-3-(2-(2,5-dimethoxyphenyl)ethylidene)indolin-2-one. The subsequent 1,3-dipolar cycloaddition of an azomethine ylide, generated in situ from the reaction of an α-amino acid (such as sarcosine) and an aldehyde, with the aforementioned oxindole-based dipolarophile, would yield the desired spiro[pyrrolidine-2,3′-oxindole] framework. This reaction is often facilitated by thermal or microwave-assisted conditions and can be catalyzed by various Lewis acids or organocatalysts to control stereoselectivity. nih.govwikipedia.orgrice.edu

The versatility of this approach allows for the introduction of diversity at multiple points of the scaffold. For instance, variation of the starting isatin, the α-amino acid, and the aldehyde component of the azomethine ylide can generate a library of analogues with different substitution patterns on both the oxindole and pyrrolidine rings. frontiersin.org

Table 1: Key Intermediates and Reagents for Spiro[pyrrolidine-2,3′-oxindole] Synthesis

Compound Name Role in Synthesis Notes
IsatinStarting material for the oxindole coreSubstituted isatins can be used to introduce diversity.
2,5-DimethoxyacetophenonePrecursor for the dipolarophileProvides the 2,5-dimethoxyphenyl group.
Sarcosineα-Amino acid precursor for the azomethine ylideOther α-amino acids can be used for structural variation.
FormaldehydeAldehyde component for azomethine ylide generationOther aldehydes can be employed to modify the pyrrolidine ring.
(E)-3-(2-(2,5-dimethoxyphenyl)ethylidene)indolin-2-oneDipolarophileThe key intermediate for the cycloaddition reaction.

Preparation of N-Benzylated Pyrrolidin-2-one Analogues

The N-benzylation of this compound introduces a lipophilic benzyl (B1604629) group, which can significantly modulate the pharmacological properties of the parent compound. This transformation is typically achieved through a nucleophilic substitution reaction.

The synthesis involves the deprotonation of the lactam nitrogen of this compound using a suitable base, followed by the addition of benzyl bromide or a related benzylating agent. nih.gov Common bases employed for this purpose include sodium hydride in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

An alternative approach involves phase-transfer catalysis, where a quaternary ammonium (B1175870) salt is used to facilitate the transfer of the deprotonated lactam from an aqueous phase to an organic phase containing the benzylating agent. This method can offer milder reaction conditions and improved yields.

Table 2: Reagents and Conditions for N-Benzylation

Reagent Function Typical Conditions
This compoundStarting materialThe substrate for N-benzylation.
Sodium Hydride (NaH)Base60% dispersion in mineral oil, used in excess.
Benzyl BromideBenzylating agentEquimolar or slight excess.
Dimethylformamide (DMF)SolventAnhydrous, polar aprotic.
Room Temperature to 50 °CReaction TemperatureDependent on the reactivity of the substrate and reagents.

Advanced Synthetic Techniques and Optimization

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. nih.govnih.gov The application of microwave irradiation to the synthesis of this compound and its analogues can offer significant advantages.

For instance, the [3+2] cycloaddition reaction for the synthesis of spiro[pyrrolidine-2,3′-oxindoles] can be significantly expedited under microwave conditions. nih.gov Similarly, the N-benzylation of the pyrrolidin-2-one core can be driven to completion in a matter of minutes, as opposed to several hours with conventional heating. mdpi.com The use of a sealed vessel in a microwave reactor allows for the safe heating of solvents above their boiling points, thereby dramatically increasing the reaction rate. organic-chemistry.orgeurekaselect.com

The optimization of microwave-assisted reactions involves the careful selection of solvent, temperature, and irradiation time. Polar solvents that can efficiently absorb microwave energy are generally preferred.

Table 3: Comparison of Conventional and Microwave-Assisted N-Benzylation

Parameter Conventional Heating Microwave-Assisted Synthesis
Reaction Time Several hours5-30 minutes
Temperature Reflux temperature of the solventCan be precisely controlled up to higher temperatures
Yield Moderate to goodOften higher
Energy Consumption HighLow

Derivatization Strategies for Functional Enhancement

Modification of the Pyrrolidin-2-one Core and the 2,5-Dimethoxyphenyl Ring

The derivatization of both the pyrrolidin-2-one core and the 2,5-dimethoxyphenyl ring provides a means to fine-tune the biological activity and pharmacokinetic properties of the parent compound.

Modification of the Pyrrolidin-2-one Core:

The pyrrolidin-2-one ring offers several sites for modification. The nitrogen atom, as previously discussed, can be readily alkylated or acylated. The carbonyl group can undergo reduction to the corresponding amine or can be converted to a thiocarbonyl group. Furthermore, the introduction of substituents at the 3- and 5-positions of the pyrrolidin-2-one ring can be achieved through various synthetic strategies, including the use of substituted starting materials in the initial ring-forming reactions. nih.gov

Modification of the 2,5-Dimethoxyphenyl Ring:

The 2,5-dimethoxyphenyl ring is amenable to a range of electrophilic aromatic substitution reactions. The electron-donating nature of the methoxy (B1213986) groups activates the ring towards electrophiles. Halogenation (bromination, chlorination, iodination), nitration, and Friedel-Crafts acylation or alkylation can be employed to introduce a variety of functional groups onto the aromatic ring. nih.govnih.gov The regioselectivity of these reactions will be dictated by the directing effects of the existing methoxy groups and the pyrrolidin-2-one substituent. For instance, electrophilic substitution is likely to occur at the positions ortho and para to the activating methoxy groups.

Furthermore, the methoxy groups themselves can be demethylated to yield the corresponding dihydroxy-phenyl derivatives, which can then be further functionalized.

Table 4: Potential Derivatization Reactions

Reaction Type Target Site Potential Reagents Expected Outcome
Electrophilic Bromination2,5-Dimethoxyphenyl ringN-Bromosuccinimide (NBS)Introduction of a bromine atom on the aromatic ring.
Nitration2,5-Dimethoxyphenyl ringNitric acid/Sulfuric acidIntroduction of a nitro group on the aromatic ring.
Friedel-Crafts Acylation2,5-Dimethoxyphenyl ringAcetyl chloride/Aluminum chlorideIntroduction of an acetyl group on the aromatic ring.
DemethylationMethoxy groupsBoron tribromide (BBr3)Conversion of methoxy groups to hydroxyl groups.
N-AcylationPyrrolidin-2-one nitrogenAcetyl chlorideIntroduction of an acetyl group on the lactam nitrogen.

Pharmacological and Biological Evaluation of 4 2,5 Dimethoxyphenyl Pyrrolidin 2 One Derivatives

Neuropharmacological and Central Nervous System (CNS) Activities

The unique structural framework of 4-(2,5-dimethoxyphenyl)pyrrolidin-2-one, combining a pyrrolidinone core with a dimethoxyphenyl moiety, has positioned its derivatives as compelling candidates for neuropharmacological research. The pyrrolidinone ring is a key feature in several established central nervous system (CNS) active agents, while the 2,5-dimethoxyphenyl group is a known pharmacophore for interacting with serotonergic systems. This has spurred investigations into their potential across various CNS targets, including enzymes implicated in neurodegeneration and receptors and ion channels that modulate neuronal excitability and communication.

A primary strategy in the symptomatic treatment of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Reduced levels of acetylcholine are linked to the cognitive and memory deficits seen in the disease. nih.gov Consequently, the development of novel AChE inhibitors is a major focus of neurodegenerative research. researchgate.networktribe.com

Derivatives of pyrrolidin-2-one have been designed and synthesized as potential AChE inhibitors, often using the structure of existing drugs like donepezil (B133215) as a template. acs.org In one such study, N-benzylated pyrrolidin-2-one derivatives were created by replacing the indanone ring of donepezil while maintaining key functional groups. acs.org This research identified compounds with significant inhibitory profiles. acs.org Similarly, the synthesis of dispiro pyrrolidines has yielded derivatives with moderate to good inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), another enzyme involved in acetylcholine metabolism. researchgate.net For instance, a series of benzamide-dispiro pyrrolidine (B122466) derivatives showed AChE inhibition with IC50 values ranging from 33.1 to 85.8 µM. researchgate.net Another study on isochroman-4-one (B1313559) derivatives, which share structural motifs, identified potent AChE inhibitors, with compound 10a exhibiting an IC50 value of 1.61 nM. nih.gov These findings underscore the potential of the pyrrolidone scaffold in developing new agents for neurodegenerative conditions. researchgate.net

Table 1: AChE Inhibition Data for Selected Pyrrolidinone and Related Derivatives This table is interactive. You can sort and filter the data.

Compound Class Specific Compound Target Enzyme IC50 Value Source
Benzamide-Dispiro Pyrrolidines General Series AChE 33.1 - 85.8 µM researchgate.net
Benzamide-Dispiro Pyrrolidines General Series BuChE 53.5 - 228.4 µM researchgate.net
N-Benzylated Pyrrolidin-2-one 10b AChE - acs.org
Isochroman-4-one Derivatives 10a AChE 1.61 nM nih.gov
Isochroman-4-one Derivatives 13b AChE 3.54 nM nih.gov
Sulfone Analogs of Donepezil 24r AChE 2.4 nM worktribe.com

The evaluation of potential Alzheimer's disease therapeutics relies on a variety of preclinical models designed to replicate aspects of the disease's complex pathology, such as amyloid-beta (Aβ) plaques, neurofibrillary tangles (NFTs), and cognitive decline. nih.govnih.govresearchgate.net Commonly used animal models include transgenic mice like the 3xTg-AD and 5XFAD, as well as models induced by agents like intracerebroventricular-streptozotocin (ICV-STZ) or amyloid-beta infusions. nih.govnih.govresearchgate.net

N-benzylated pyrrolidin-2-one derivatives have been subjected to both in vitro biochemical assays and in vivo behavioral studies in animal models to assess their anti-Alzheimer's potential. acs.org In these studies, compounds such as 3-(4-(4-fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one (10b) demonstrated an excellent anti-Alzheimer's profile when compared against the standard drug, donepezil. acs.org The success of these compounds in preclinical models highlights their potential for further development as disease-modifying treatments. acs.orgnews-medical.net These models are crucial for assessing not only symptomatic relief, such as cognitive improvement, but also for observing effects on the underlying pathological hallmarks of the disease. news-medical.net

Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that modulates a wide range of physiological and psychological processes via a diverse family of receptors. nih.gov The 5-HT2A receptor subtype, in particular, is densely expressed in brain regions associated with learning, memory, and mood, such as the cerebral cortex and hippocampus. nih.gov This receptor is a key target for numerous psychoactive compounds, and its modulation has been implicated in the treatment of various neuropsychiatric disorders. nih.govbiorxiv.org

The 2,5-dimethoxyphenyl moiety, a core component of the parent compound, is a well-established pharmacophore for 5-HT2A receptor agonists, as seen in compounds like (+/-)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI). medchemexpress.com Research has shown that compounds with this structure act as agonists at 5-HT2A/2C receptors. medchemexpress.comnih.gov Studies on various serotonergic agents have demonstrated that agonism at the 5-HT2A receptor is a primary mechanism for their psychoactive effects. biorxiv.orgyoutube.com The efficacy of a compound's signaling at the 5-HT2A receptor, rather than just its binding affinity, appears to be a key determinant of its functional effects. biorxiv.org Therefore, derivatives of this compound are of significant interest for their potential to modulate this receptor system, leveraging the known properties of the dimethoxyphenyl group.

Modulation of the 5-HT2A receptor has been directly linked to changes in mood and cognitive functions like cognitive flexibility. nih.gov Preclinical studies using 5-HT2A agonists have demonstrated lasting positive effects on cognitive tasks. For example, a single administration of the 5-HT2A agonist (±)-DOI was shown to improve the rate at which mice adapt to new rules in a reversal learning task, a measure of cognitive flexibility. nih.gov This suggests that 5-HT2A agonism can promote neuroplastic changes that support enhanced learning and cognition. youtube.comnih.gov

The theoretical basis for these effects may lie in the observation that the 5-HT2A receptor system is upregulated in response to stress, and its activation may facilitate the "unlearning" of established assumptions, allowing for greater adaptability. youtube.com Given that the 2,5-dimethoxyphenyl structural motif is key to 5-HT2A agonism, derivatives of this compound are being investigated for their potential to produce similar pro-cognitive and mood-modulating effects. researchgate.netnih.gov

The pyrrolidin-2,5-dione scaffold, structurally related to pyrrolidin-2-one, is a recognized pharmacophore in the design of anticonvulsant agents. semanticscholar.orgnih.gov This has led to extensive research into its derivatives as potential new treatments for epilepsy, a common neurological disorder characterized by recurrent seizures. semanticscholar.orgnih.gov By creating hybrid molecules that combine the pyrrolidine-2,5-dione core with structural fragments from other known antiepileptic drugs (AEDs), researchers have developed compounds with broad-spectrum activity in preclinical studies. semanticscholar.orgnih.gov These hybrid compounds have often demonstrated a wider spectrum of protection and greater potency than established AEDs like ethosuximide, levetiracetam, and lacosamide. semanticscholar.org

The anticonvulsant properties of new chemical entities are typically evaluated in a battery of standardized acute seizure models in animals, each representing different types of human seizures. The three most common tests are the maximal electroshock (MES) test, a model for generalized tonic-clonic seizures; the subcutaneous pentylenetetrazole (scPTZ) test, which models absence seizures; and the 6 Hz test, a model for therapy-resistant partial seizures. nih.govnih.govmdpi.com

Numerous studies have demonstrated the efficacy of pyrrolidine-2,5-dione derivatives in these models. semanticscholar.orgnih.govnih.gov For example, one series of hybrid compounds showed potent activity in both the MES and 6 Hz seizure models, with a lead compound exhibiting a median effective dose (ED50) of 45.6 mg/kg in the MES test and 39.5 mg/kg in the 6 Hz test. semanticscholar.org Another study identified a derivative, compound 33 , with an ED50 of 27.4 mg/kg in the MES test and 30.8 mg/kg in the 6 Hz test. nih.gov Similarly, compound 6 from a different series was found to have an ED50 of 68.30 mg/kg (MES) and 28.20 mg/kg (6 Hz), showing a more favorable profile than the reference drug valproic acid in those tests. nih.gov The consistent activity of these derivatives across multiple seizure models highlights the promise of the pyrrolidinone core for developing novel, broad-spectrum anticonvulsant agents. nih.govnih.govnih.gov

Table 2: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives in Acute Seizure Models This table is interactive. You can sort and filter the data.

Compound Seizure Model ED50 (mg/kg) Source
Compound 30 MES 45.6 semanticscholar.org
Compound 30 6 Hz (32 mA) 39.5 semanticscholar.org
Compound 12 MES 16.13 - 46.07 nih.gov
Compound 12 scPTZ 134.0 nih.gov
Compound 23 scPTZ 128.8 nih.gov
Compound 33 MES 27.4 nih.gov
Compound 33 6 Hz (32 mA) 30.8 nih.gov
Compound 6 MES 68.30 nih.gov
Compound 6 6 Hz (32 mA) 28.20 nih.gov
Compound 4 MES 62.14 researchgate.net
Compound 4 6 Hz 75.59 researchgate.net

Anticonvulsant and Antiepileptic Research

Mechanistic Studies Involving Neuronal Ion Channel Modulation (e.g., Voltage-Sensitive Sodium and L-Type Calcium Channels)

The anticonvulsant activity of many pyrrolidine-2,5-dione derivatives is believed to be mediated, at least in part, by their interaction with neuronal ion channels. Specifically, voltage-sensitive sodium channels (VSSCs) and L-type calcium channels have been identified as plausible molecular targets. nih.govmdpi.com The mechanism of action for many antiepileptic drugs involves the modulation of these channels, which play a critical role in neuronal excitability. mdpi.com

Research on a series of 2-aryl-2-(pyridin-2-yl)acetamides, which share structural similarities with the pyrrolidinone core, has shown that these compounds can inhibit voltage-gated sodium currents. nih.gov Structure-activity relationship (SAR) studies on these derivatives indicated that the nature and position of substituents on the phenyl ring significantly influence their anticonvulsant activity. nih.gov While direct experimental data on this compound is limited, the known anticonvulsant properties of related compounds suggest a potential interaction with these ion channels. For instance, some pyrrolidine-2,5-dione derivatives have been shown to influence neuronal voltage-sensitive sodium and L-type calcium channels, providing a basis for their anticonvulsant and, in some cases, antinociceptive effects. nih.gov Further investigation is required to specifically elucidate the interaction of the 2,5-dimethoxyphenyl substitution with these channels.

Analgesic and Antiallodynic Properties

Assessment in Preclinical Pain Models (e.g., Formalin Test)

Derivatives of pyrrolidine-2,5-dione have demonstrated significant analgesic and antiallodynic properties in various preclinical pain models, including the formalin test. The formalin test is a widely used model of tonic pain that has two distinct phases: an initial neurogenic phase followed by a later inflammatory phase.

In studies involving N-substituted pyrrolidine-2,5-dione derivatives, several compounds have shown efficacy in this model. For example, a series of (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides were evaluated, and one promising compound, compound 30, was effective in the formalin test for tonic pain. mdpi.com Similarly, other hybrid compounds based on the pyrrolidine-2,5-dione scaffold have been active in the formalin model of persistent pain. nih.gov

The antinociceptive activity of these compounds is often linked to their anticonvulsant properties, with the modulation of neuronal ion channels being a proposed mechanism. nih.gov A study on ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate also reported significant analgesic responses in animal models. nih.gov While these studies establish the potential of the pyrrolidinone scaffold in analgesia, specific data for this compound in the formalin test is not yet available in the reviewed literature.

Antiproliferative and Anticancer Research

Cytotoxic Activity in Various Cancer Cell Lines

The pyrrolidinone scaffold has been a subject of interest in anticancer research, with numerous derivatives exhibiting cytotoxic activity against a range of cancer cell lines. The presence of a substituted phenyl ring at the 4-position of the pyrrolidin-2-one core appears to be a key structural feature for this activity.

Studies on pyrrolidone derivatives bearing a 3,4,5-trimethoxyphenyl moiety have shown notable anticancer activity against human A549 pulmonary epithelial cells. nih.gov The cytotoxic effects of these compounds were evaluated using the MTT assay, and the results indicated that the incorporation of certain heterocyclic rings into the molecular structure enhanced their anticancer potential. nih.gov

Another study investigated the cytotoxic effects of preussin, a hydroxylpyrrolidine derivative, in various breast cancer cell lines, including MCF-7, SK-BR-3, and MDA-MB-231, as well as in a non-tumor cell line (MCF-12A). Preussin demonstrated cytotoxic and antiproliferative effects in both 2D and 3D cell culture models. mdpi.com Furthermore, research on α-pyrrolidinophenones, which are structurally related, has also demonstrated cytotoxicity against various cell lines, including those of the nervous system, liver, and cardiomyocytes. researchgate.net

The following table summarizes the cytotoxic activity of some pyrrolidinone derivatives in different cancer cell lines.

Compound/DerivativeCancer Cell Line(s)Observed Effect
Pyrrolidone derivatives with 3,4,5-trimethoxyphenyl moietyA549 (Lung)Significant anticancer activity
Preussin (hydroxylpyrrolidine derivative)MCF-7, SK-BR-3, MDA-MB-231 (Breast)Cytotoxic and antiproliferative effects
α-PyrrolidinophenonesSH-SY5Y (Neuroblastoma), Hep G2 (Hepatoma), H9C2(2-1) (Cardiomyoblasts)Pronounced maximal cytotoxicity

Mechanistic Investigations of Anticancer Activity (e.g., Apoptosis Induction, p53 Pathway Modulation, Caspase Activation)

The anticancer effects of pyrrolidinone derivatives are often attributed to their ability to induce apoptosis, a form of programmed cell death, in cancer cells. The molecular mechanisms underlying this apoptosis can involve the modulation of key regulatory pathways, such as the p53 tumor suppressor pathway and the activation of caspases.

The p53 protein plays a crucial role in preventing cancer formation and can initiate apoptosis in response to cellular stress. scispace.com The inhibition of the MDM2-p53 interaction is a recognized strategy in cancer therapy to reactivate p53 function. researchgate.net Spiro[pyrrolidine-oxindole] derivatives have been identified as inhibitors of this interaction. researchgate.net While direct evidence for this compound is not available, the broader class of compounds it belongs to has been implicated in p53 pathway modulation.

Caspases are a family of protease enzymes that are central to the execution of apoptosis. nih.gov The activation of effector caspases, such as caspase-3, is a key event in the apoptotic cascade. Studies on various anticancer agents have demonstrated a correlation between their cytotoxic effects and the activation of caspase-3. nih.gov For instance, in some cancer cell lines, treatment with certain compounds leads to the cleavage and activation of procaspase-3. nih.gov The involvement of both extrinsic and intrinsic apoptotic pathways, often converging on the activation of caspase-3/7, has been observed with some pyrrolidine derivatives. nih.gov

Cardiovascular Activities

Based on the available scientific literature, there is no specific information regarding the cardiovascular activities of this compound or its closely related derivatives. While some studies have investigated the cardiovascular effects of other, structurally different pyrrolidinone or phenoxyalkylamine derivatives, these findings cannot be directly extrapolated to the compound . nih.gov Therefore, this remains an area for future investigation.

Antiarrhythmic Properties and Adrenolytic Activity

A series of novel pyrrolidin-2-one derivatives have been synthesized and evaluated for their potential as antiarrhythmic agents, with research indicating a strong link between this activity and their adrenolytic properties. nih.gov Previous studies established that certain pyrrolidin-2-one derivatives possess an affinity for α₁-adrenergic receptors, and the blockade of these receptors may contribute to restoring normal sinus rhythm. nih.gov The hypotensive activity observed in some derivatives is primarily a result of their α-adrenoceptor blocking properties. mdpi.com

Investigations have focused on the α₁-adrenoceptor subtypes, revealing that these compounds often exhibit a stronger antagonist potency for the α(1D)-subtype compared to the α(1B)-subtype. mdpi.com For instance, the derivative EP-46 was identified as a potent and selective antagonist for the α(1D)- and α(1A)-subtypes over the α(1B)-subtype. mdpi.com

In functional assays, several derivatives demonstrated notable antiarrhythmic activity in models such as barium chloride-induced arrhythmia and coronary artery ligation-reperfusion in rats. nih.gov One standout compound, EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one), showed excellent antiarrhythmic effects. nih.gov Another derivative, S-75, displayed therapeutic antiarrhythmic properties in an adrenaline-induced arrhythmia model, effectively reducing heart rhythm disorders and decreasing mortality in animal subjects. nih.gov The mechanism for S-75's efficacy is suggested to be its blockade of the α₁-adrenoceptor. nih.gov Notably, S-75 did not prolong the QTc interval in ECG tests, indicating a potentially lower risk of proarrhythmic events. nih.gov

Table 1: Antiarrhythmic and Adrenolytic Activity of Selected Pyrrolidin-2-one Derivatives An interactive table detailing the specific activities and models used for evaluation.

CompoundActivityModelKey FindingsReference
EP-40 AntiarrhythmicBarium chloride-induced & coronary ligation-reperfusion arrhythmia (rats)Showed excellent antiarrhythmic activity. nih.gov
S-75 Antiarrhythmic, α₁-adrenolyticAdrenaline-induced arrhythmia (rats)Reduced post-arrhythmogen heart rhythm disorders and mortality; did not prolong QTc interval. nih.gov
EP-46 α₁-adrenoceptor antagonistFunctional bioassaysPotent and selective antagonist for α(1D) and α(1A) subtypes over α(1B). mdpi.com
EP-43 α-adrenoceptor antagonistFunctional bioassaysFound to enhance Nitric Oxide (NO) production in addition to its adrenoreceptor blocking properties. mdpi.com

Antioxidant Effects

Research has suggested a correlation between the antiarrhythmic effects of certain pyrrolidin-2-one derivatives and their antioxidant capabilities. nih.gov Oxidative stress is a known factor in the pathophysiology of various cardiovascular diseases, including arrhythmias. The ability of a compound to mitigate oxidative damage can, therefore, be a crucial component of its cardioprotective and antiarrhythmic action.

Specifically, the compound EP-40, which demonstrated significant antiarrhythmic properties, was also found to possess a significant antioxidant effect. nih.gov This dual activity suggests that its therapeutic benefit in arrhythmia may be attributed to a combination of its adrenolytic and antioxidant actions. nih.gov While research into the antioxidant potential of phenyl-pyrazolone derivatives has also been conducted, the findings on EP-40 provide a direct link within the pyrrolidin-2-one class. nih.govtandfonline.com

Antimicrobial and Anti-inflammatory Investigations

The bacterial enzymes DNA gyrase and topoisomerase IV are well-validated targets for broad-spectrum antibacterial agents like fluoroquinolones. researchgate.netnih.govresearchgate.net These type II topoisomerases are essential for bacterial DNA replication, and their inhibition leads to cell death. researchgate.netresearchgate.net Research has extended to novel scaffolds, including pyrrolidinone derivatives, to identify new inhibitors that can combat rising antibiotic resistance. nih.gov

A study focusing on a series of N-phenylpyrrolamide inhibitors, which are structurally related to the core compound, revealed potent activity against these bacterial enzymes. nih.gov The most effective compounds in this series exhibited low nanomolar IC₅₀ values against Escherichia coli DNA gyrase (ranging from 2–20 nM). nih.gov One derivative, compound 22i, also showed inhibitory activity against E. coli topoisomerase IV with an IC₅₀ of 143 nM. nih.gov Importantly, these compounds were selective for bacterial targets, showing no activity against human DNA topoisomerase IIα. nih.gov

In terms of antibacterial efficacy, compound 22e emerged as the most potent against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values of 0.25 µg/mL against Staphylococcus aureus and Methicillin-resistant S. aureus (MRSA). nih.gov For Gram-negative bacteria, compounds 23b and 23c were most effective, with MIC values ranging from 4 to 32 µg/mL against several pathogens. nih.gov Notably, compound 23b showed promising activity against the clinically relevant Klebsiella pneumoniae, with an MIC of 0.0625 µg/mL. nih.gov

Table 2: Antibacterial and Enzyme Inhibition Profile of N-Phenylpyrrolamide Derivatives An interactive table summarizing the inhibitory concentrations against key bacterial enzymes and species.

CompoundTarget EnzymeIC₅₀ (nM)Bacterial StrainMIC (µg/mL)Reference
Various E. coli DNA Gyrase2 - 20N/AN/A nih.gov
22i E. coli Topoisomerase IV143N/AN/A nih.gov
22e N/AN/AS. aureus ATCC 292130.25 nih.gov
22e N/AN/AMRSA0.25 nih.gov
22e N/AN/AE. faecalis ATCC 292120.125 nih.gov
23b N/AN/AK. pneumoniae ATCC 100310.0625 nih.gov
23b / 23c N/AN/AE. coli, P. aeruginosa, A. baumannii4 - 32 nih.gov

Metabolic and Endocrine Research

The pyrrolidine scaffold has emerged as a crucial pharmacophore in the design of novel antidiabetic agents. nih.gov Extensive research has focused on developing derivatives that can inhibit key enzymes involved in glucose metabolism, such as α-glucosidase and Dipeptidyl Peptidase-4 (DPP-4). nih.govnih.gov Inhibition of α-glucosidase slows carbohydrate digestion, while DPP-4 inhibitors enhance the action of incretin (B1656795) hormones, which regulate insulin (B600854) secretion. tandfonline.comijper.org

Several series of pyrrolidine derivatives have demonstrated significant inhibitory activity. A series of pyrrolidine-2,5-dione derivatives were evaluated for α-glucosidase inhibition, with the most active compound (11o) showing an IC₅₀ value of 28.3 µM. ijper.org Another study on ketone derivatives of succinimide (B58015) (a pyrrolidine-2,5-dione structure) found a compound, BW1, that exhibited potent α-glucosidase inhibition with an IC₅₀ of 10.49 µg/mL. nih.gov

In the realm of DPP-4 inhibition, a novel series of pyrrolidine-2-carbonitrile (B1309360) derivatives was developed, leading to the identification of compound 17a as a highly efficacious and selective inhibitor with an IC₅₀ of 0.017 µM. researchgate.net This compound demonstrated desirable anti-diabetic properties and a favorable pharmacokinetic profile in animal models. researchgate.net Further research into α-amino pyrrolidine-2-carbonitrile derivatives also yielded compounds with potent DPP-4 inhibitory activity, superior to the standard drug Sitagliptin. nih.gov

Table 3: Antidiabetic Activity of Selected Pyrrolidine Derivatives An interactive table showing the inhibitory activity against different diabetic enzyme targets.

Derivative ClassTarget EnzymeLead CompoundIC₅₀Reference
Pyrrolidine-2,5-dioneα-Glucosidase11o28.3 µM ijper.org
Ketone of Succinimideα-GlucosidaseBW110.49 µg/mL nih.gov
Spirooxindole Pyrrolidineα-Amylase5g, 5k, 5s, 5l1.49 - 3.06 µM nih.gov
Pyrrolidine-2-carbonitrileDPP-417a0.017 µM researchgate.net
α-amino Pyrrolidine-2-carbonitrileDPP-47a, 7bPotent, better than Sitagliptin nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Influence of the Pyrrolidin-2-one Core Substituents on Biological Activity

The pyrrolidine (B122466) ring is a versatile scaffold in drug discovery, valued for its three-dimensional structure which allows for thorough exploration of pharmacophore space. nih.govresearchgate.net The biological activity of compounds containing a pyrrolidine-2-one or pyrrolidine-2,5-dione core is significantly influenced by the nature and position of its substituents. nih.gov For instance, in studies on pyrrolidine-2,5-dione derivatives, substituents at the 3-position of the ring have been shown to strongly affect anticonvulsant activity. nih.gov

Molecules containing a succinimide (B58015) fragment, a close analog to the pyrrolidin-2-one core, are frequently used in drug design and are found in natural products with significant antibacterial activity. core.ac.uk Research on N-substituted pyrrolidine-2,5-dione derivatives has identified potent and selective inhibitors of cyclooxygenase-2 (COX-2), indicating the core's suitability for developing anti-inflammatory agents. ebi.ac.uk Modifications to create disubstituted pyrrolidine-2,5-diones have yielded new templates for dual COX/lipoxygenase (LOX) inhibitors. nih.gov Furthermore, SAR studies on pyrrolidine pentamine derivatives have shown that while truncating the scaffold leads to a loss of inhibitory activity, modifying functionalities and stereochemistry has varied effects on inhibitory properties. nih.gov

Impact of the 2,5-Dimethoxyphenyl Moiety's Position and Substitution Patterns

The 2,5-dimethoxyphenyl group is a critical component for the biological activity of this class of compounds. SAR studies on structurally similar 2,5-dimethoxyphenylpiperidines and 2,5-dimethoxyphenyl isopropylamines have demonstrated that the substitution pattern on the phenyl ring is a key determinant of activity and selectivity, particularly at serotonin (B10506) 5-HT2A receptors. acs.orgnih.govnih.gov

Key findings on the influence of the dimethoxyphenyl moiety include:

Importance of Methoxy (B1213986) Groups : The deletion of either the 2-methoxy or 5-methoxy group from the phenyl ring typically leads to a significant drop in agonist potency at 5-HT2A receptors, underscoring the importance of the 2,5-dimethoxy substitution pattern. acs.org

Role of the 4-Substituent : In related phenylpiperidine and phenylisopropylamine series, the nature of the substituent at the 4-position of the phenyl ring is an important factor for activity. acs.orgnih.gov

Lipophilicity Correlation : Quantitative structure-activity relationship (QSAR) studies have revealed that for 2,5-dimethoxyphenyl isopropylamine (B41738) analogs, affinity for both h5-HT2A and h5-HT2B receptors is correlated with the lipophilicity of the 4-position substituent. nih.gov

The following table presents data on the functional activity of 2,5-dimethoxyphenylpiperidine analogs at serotonin receptors, highlighting the impact of substitutions.

CompoundSubstituent (R)5-HT2A EC50 (nM)5-HT2C EC50 (nM)
(S)-11Iodo1.5150
(S)-6Bromo3.2380
(S)-10Chloro121100
(S)-9Fluoro32>10000
(S)-7Methyl343000
(S)-8Hydrogen130>10000

Data adapted from studies on 2,5-dimethoxyphenylpiperidines, which are structurally related to 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one. acs.org

Stereochemical Considerations in Biological Activity and Target Binding

Stereochemistry is a critical factor for the pyrrolidine scaffold due to the stereogenicity of its carbon atoms. nih.govresearchgate.net The non-planar nature of the saturated pyrrolidine ring, which undergoes "pseudorotation," contributes to its three-dimensional coverage and allows for precise spatial orientation of its substituents. nih.govresearchgate.net This spatial arrangement is crucial because biological targets like proteins are often enantioselective.

Different stereoisomers of a compound can exhibit vastly different biological profiles because they interact differently with their target binding sites. nih.govresearchgate.net For many conformationally restrained analogs, the biological activity often resides primarily in a single enantiomer. acs.org This highlights the necessity of controlling stereochemistry during synthesis and design to achieve the desired therapeutic effect and avoid potential off-target activities associated with other isomers.

Ligand-Target Interactions and Binding Affinities

The interaction between a ligand like this compound and its biological target is the basis of its pharmacological effect. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and other electrostatic forces. The strength of these interactions is quantified by the binding affinity (e.g., Ki, IC50, or kcal/mol), where lower values indicate a stronger bond. nanobioletters.com

Molecular docking studies on related compounds provide insights into potential binding modes. For example, docking studies of various ligands have identified key amino acid residues responsible for binding within target proteins. nih.govrjptonline.org In COX-2 inhibitors, selective binding is often achieved through interactions with residues in a secondary pocket of the enzyme. ebi.ac.uk Similarly, for ligands targeting DPP-4, crucial interactions with residues like Arg125, Glu205, and Glu206 have been observed. rjptonline.org Hydrogen bond interactions are frequently noted, such as with Arg120 at the entrance of the hydrophobic channel in COX-2. rjptonline.org

The table below shows binding affinities for various ligands against different protein targets, illustrating the range of potencies that can be achieved through structural modifications.

Target ProteinLigand ClassBinding Affinity RangeReference
DNA GyraseQuinolone Derivatives-7.1 to -18.8 kcal/mol nih.gov
DPP-4Indomethacin Hybrids~ -7.6 to -12 kcal/mol rjptonline.org
AChEIbuprofen/Indomethacin Hybrids~ -12 to -13.3 kcal/mol rjptonline.org
COX-2Indomethacin Hybrids~ -7.5 to -11 kcal/mol rjptonline.org
PPAR-gammaRepaglinide/Piperine-8.3 to -9.3 kcal/mol nanobioletters.com

This data is from studies on various ligand classes and is presented to illustrate typical binding affinity values in drug discovery.

Elucidation of Pharmacophore Features

A pharmacophore is an abstract description of the molecular features essential for a compound's biological activity. nih.gov It represents the spatial arrangement of key elements like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups that are necessary for molecular recognition at a target's binding site. nih.govmdpi.com

For the this compound scaffold, a hypothetical pharmacophore would likely include:

A Hydrogen Bond Acceptor : The carbonyl oxygen of the pyrrolidin-2-one ring.

A Hydrogen Bond Donor : The nitrogen atom (N-H) of the pyrrolidin-2-one ring.

A Hydrophobic/Aromatic Region : The 2,5-dimethoxyphenyl ring.

Pharmacophore models are powerful tools in rational drug design. nih.gov They can be used as 3D queries to screen large compound libraries for molecules with the desired features (virtual screening) or to guide the modification of a lead compound to enhance its interaction with the target. nih.govmdpi.com

Rational Approaches to Compound Design for Optimized Biological Profiles

Rational drug design utilizes the knowledge of a biological target's structure and the SAR of lead compounds to create new molecules with improved properties. nih.govnih.gov This approach moves away from random screening towards a more targeted and efficient process. Key strategies include:

Structure-Based Drug Design : When the 3D structure of a target protein is known, computational methods like molecular docking can be used to predict how different analogs will bind. researchgate.net This allows for the design of compounds that fit optimally into the binding site, maximizing favorable interactions.

Pharmacophore-Oriented Design : Based on the pharmacophore model derived from active compounds, new molecules can be designed that incorporate the essential features in the correct spatial orientation. nih.gov

Fragment-Based Design : This involves identifying small molecular fragments that bind to the target and then linking them together or growing them to create a more potent lead compound. nih.gov

These computational approaches help to prioritize which compounds to synthesize, saving time and resources in the drug discovery process. researchgate.net

Strategies for Lead Optimization

Once a promising lead compound like this compound is identified, lead optimization is the process of refining its structure to enhance its drug-like properties. danaher.comijddd.com The goal is to improve not only potency and selectivity but also the compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADMET). nih.govdanaher.com

Common lead optimization strategies include:

Manipulation of Functional Groups : This involves adding, removing, or swapping functional groups to improve target binding, alter solubility, or block metabolic pathways. nih.govdanaher.com For instance, replacing a metabolically labile methyl group with a t-butyl group can prevent demethylation. researchgate.net

Isosteric and Bioisosteric Replacements : Replacing parts of the molecule with other groups that have similar physical or chemical properties can fine-tune its activity and pharmacokinetics. danaher.com

Adjusting Ring Systems : The core scaffold can be modified, for example, by performing "heterocycle scans" where one heterocyclic ring is replaced by various alternatives to find an optimal ring system for activity and properties. nih.gov

The lead optimization cycle is an iterative process of designing, synthesizing, and testing new analogs to progressively build a profile suitable for a preclinical drug candidate. danaher.com

Computational Chemistry and Molecular Modeling for 4 2,5 Dimethoxyphenyl Pyrrolidin 2 One and Analogues

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are used to predict molecular geometry, electronic properties, and reactivity.

The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. rsc.org DFT methods, such as B3LYP, are frequently employed for geometry optimization, providing a good balance between accuracy and computational cost. nih.govepstem.net For a molecule like 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. mdpi.comniscpr.res.in The choice of basis set, such as 6-311++G(d,p), is crucial for obtaining reliable results. mdpi.comniscpr.res.in The optimized geometry provides a clear picture of the spatial arrangement of the 2,5-dimethoxyphenyl group relative to the pyrrolidin-2-one ring.

Austin Model 1 (AM1) is a semi-empirical method that is computationally less demanding than DFT. While not as accurate as DFT, AM1 can be useful for initial geometry optimizations of larger molecules or for high-throughput screening of analogues. The method uses a simplified Hamiltonian and parameters derived from experimental data to calculate molecular properties.

A comparison of key structural parameters for a model pyrrolidinone ring, as would be determined by these methods, is presented below.

Table 1: Representative Calculated Structural Parameters for a Pyrrolidinone Ring

Parameter DFT (B3LYP/6-31G*) AM1
C=O bond length (Å) 1.23 1.25
N-C(O) bond length (Å) 1.38 1.40
C-N-C angle (°) 112.5 113.0
Ring Puckering Envelope Envelope

Note: The values in this table are illustrative and represent typical outcomes for a pyrrolidinone ring. Actual calculated values for this compound would be specific to that molecule.

Once the geometry is optimized, a range of electronic properties can be calculated to understand the molecule's reactivity and potential interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic behavior of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. epstem.net For this compound, the HOMO is likely to be localized on the electron-rich 2,5-dimethoxyphenyl ring, while the LUMO may be distributed over the pyrrolidin-2-one moiety.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. epstem.net These maps are invaluable for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. In this compound, the oxygen atom of the carbonyl group and the methoxy (B1213986) groups would be expected to show negative electrostatic potential, indicating their role as hydrogen bond acceptors.

Table 2: Calculated Electronic Properties of a Model Aromatic Pyrrolidinone

Property Calculated Value (Illustrative)
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV
Dipole Moment 3.5 D

Note: These values are for a representative molecule and would need to be specifically calculated for this compound.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. springernature.com It is extensively used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. arxiv.org

Molecular docking simulations can elucidate the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govnih.gov For this compound, the dimethoxyphenyl moiety could engage in hydrophobic and pi-pi interactions within a receptor's binding pocket, while the carbonyl oxygen of the pyrrolidin-2-one ring is a potential hydrogen bond acceptor. nih.gov The pyrrolidinone ring itself can also participate in hydrophobic interactions. nih.gov

The output of a docking simulation is a set of "poses," which are different orientations of the ligand in the binding site, ranked by a scoring function. Analysis of the top-ranking poses reveals the most likely binding mode and the key amino acid residues involved in the interaction.

Scoring functions used in molecular docking not only rank the poses but also provide an estimate of the binding affinity, often expressed as a binding energy or a docking score. researchgate.net While these scores are not always quantitatively precise, they are very useful for ranking different ligands in virtual screening campaigns. researchgate.net For instance, a series of analogues of this compound could be docked into a target receptor, and their docking scores could be compared to prioritize the most promising candidates for synthesis and biological testing. nih.govnih.gov More advanced methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to refine the binding affinity predictions obtained from docking. nih.gov

Table 3: Illustrative Docking Results for a Pyrrolidinone Analogue

Ligand Docking Score (kcal/mol) Key Interacting Residues
Analogue A -8.5 Tyr82, Trp286, Phe343
Analogue B -7.9 Tyr82, Val112, Ile183
Analogue C -9.1 Tyr82, Trp286, Asp110

Note: This table provides a hypothetical example of docking results. The specific residues and scores would depend on the target receptor.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. utupub.fimdpi.com MD simulations are based on Newton's laws of motion and a force field that describes the potential energy of the system. mdpi.com

An MD simulation of this compound bound to a receptor would start with the best-docked pose. The system, including the protein, ligand, and surrounding solvent molecules, is then allowed to evolve over a period of nanoseconds or even microseconds. nih.govmdpi.com

The resulting trajectory provides valuable information about:

The stability of the binding pose: MD simulations can confirm whether the interactions predicted by docking are maintained over time. mdpi.com

Conformational changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be captured by MD simulations.

The role of water molecules: MD simulations can reveal the role of bridging water molecules in mediating ligand-receptor interactions.

Binding free energies: More rigorous, albeit computationally expensive, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used in conjunction with MD simulations to calculate more accurate binding free energies.

In essence, MD simulations provide a more realistic and detailed understanding of the ligand-receptor recognition process compared to the static view offered by molecular docking. mdpi.com

Analysis of Ligand-Protein Complex Stability and Conformational Dynamics

Molecular Dynamics (MD) simulations are a powerful computational method used to understand the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations are crucial for evaluating the stability of a ligand when it is bound to its protein target. This analysis provides insights into how the ligand settles into the binding pocket and the nature of the interactions it forms.

The stability of the ligand-protein complex is typically assessed by monitoring key metrics throughout the simulation, such as the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).

RMSD: This metric measures the average distance between the atoms of the ligand (or protein) at a given time point compared to a reference structure (usually the initial docked pose). A low and stable RMSD value over the simulation time suggests that the ligand remains in its binding pocket without significant conformational changes, indicating a stable binding mode.

RMSF: This metric analyzes the fluctuation of individual atoms or residues around their average positions. It helps to identify which parts of the protein or ligand are flexible and which are rigid. High RMSF values in the protein's binding site residues upon ligand binding might indicate an induced-fit mechanism or instability.

In studies of other pyrrolidinone derivatives, such as those designed as acetylcholinesterase (AChE) inhibitors, MD simulations lasting up to 100 nanoseconds have been used to confirm the stability of the ligand-AChE complex. researchgate.net For these analogues, analyses showed that the compounds maintained a stable conformation within the binding site, supported by stable RMSD values and the consistent presence of key interactions like hydrogen bonds. researchgate.net Similarly, MD simulations on pyrrolidine (B122466) derivatives as Mcl-1 inhibitors also demonstrated the stability of the compounds in the target protein's binding site over a 100 ns trajectory. nih.govtandfonline.com

An illustrative example of how RMSD data is presented is shown below.

Illustrative RMSD Data for a Hypothetical Ligand-Protein Complex

Time (ns) Ligand RMSD (Å) Protein RMSD (Å)
0 0.0 0.0
20 1.2 1.5
40 1.4 1.6
60 1.3 1.5
80 1.5 1.7

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules.

The development of a QSAR model involves several steps:

Data Set Preparation: A series of compounds with known biological activities (e.g., IC₅₀ or ED₅₀ values) is collected. This set is typically divided into a "training set" to build the model and a "test set" to validate its predictive power. nih.gov

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric and electrostatic fields from CoMFA/CoMSIA). tandfonline.com

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that correlates a subset of the calculated descriptors with the biological activity.

Validation: The model's robustness and predictive ability are rigorously tested. Key statistical parameters include the coefficient of determination (R²) for the training set and the cross-validated coefficient of determination (Q²). A high Q² (typically > 0.5) indicates good internal predictivity. The model's external predictive power is assessed using the test set (R²_pred). tandfonline.com

QSAR studies have been successfully applied to various pyrrolidinone analogues. For instance, a QSAR model for 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives identified descriptors related to the principal component regression (PCR) and the 3D-molecule representation of structures based on electron diffraction (JGI4) as being crucial for their antiarrhythmic activity. nih.govresearchgate.net Another study on pyrrolidine derivatives as Mcl-1 inhibitors developed robust CoMFA and CoMSIA models (Q² = 0.689 and 0.614, respectively) to guide the design of new potent inhibitors. nih.govtandfonline.com

Illustrative Statistical Results of a QSAR Model for Pyrrolidinone Analogues

Statistical Parameter Value Description
R² (Coefficient of Determination) 0.923 Percentage of variance in activity explained by the model.
Q² (Cross-validated R²) 0.614 A measure of the model's internal predictive ability.
R²_pred (External Validation) 0.815 A measure of the model's ability to predict the activity of new compounds.

In Silico Pharmacokinetic and Drug-likeness Prediction

In addition to predicting biological activity, computational methods are vital for assessing a compound's potential to become a successful drug. This involves predicting its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov Early in silico ADMET screening helps to identify and eliminate compounds with poor pharmacokinetic profiles or potential toxicity issues, saving time and resources. researchgate.net

Commonly predicted properties include:

Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which evaluates properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors.

Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).

Distribution: Prediction of properties like plasma protein binding and blood-brain barrier (BBB) penetration.

Metabolism: Identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes and predicting whether the compound is a CYP inhibitor.

Toxicity: Prediction of potential toxicities such as cardiotoxicity (hERG inhibition), mutagenicity (AMES test), and others. tandfonline.com

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier is paramount. In silico models are frequently used to predict a compound's BBB permeability. This is often expressed as a log(BB) value or a simple qualitative prediction (e.g., CNS active/inactive). In silico ADMET studies on pyrrolidinone derivatives designed as potential treatments for Alzheimer's disease predicted that the compounds were CNS active. researchgate.net Similarly, other pyrrolidinone analogues were predicted to have high gastrointestinal absorption and favorable BBB permeability. nih.gov These predictions are crucial for prioritizing which compounds should be synthesized and advanced to more complex testing.

Illustrative In Silico ADMET & CNS Activity Prediction for an Analogous Compound

Property Predicted Value/Class Significance
Lipinski's Rule of Five 0 violations Good drug-likeness
Human Intestinal Absorption 92% High oral bioavailability
Blood-Brain Barrier (BBB) Permeability Permeable (+) Predicted to be CNS active
CNS Permeability (logPS) -1.8 Likely to enter the CNS
CYP2D6 Inhibitor No Low risk of drug-drug interactions
hERG Inhibition Non-inhibitor Low risk of cardiotoxicity

Advanced Research Applications and Future Directions

Development of Chemical Probes for Elucidating Biological Pathways

Chemical probes are indispensable tools for dissecting complex biological processes. nih.govrjpbr.com A high-quality probe allows for the selective modulation of a specific protein target, enabling researchers to study its function in cells and organisms. nih.gov While 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one has not yet been established as a chemical probe, its scaffold is promising. The pyrrolidinone ring is a core structural element in many biologically active molecules and approved drugs. nih.govnih.gov

Furthermore, molecules containing the 2,5-dimethoxyphenyl moiety, particularly in conformationally restricted structures, have been investigated as potent agonists for serotonin (B10506) receptors, such as the 5-HT₂A receptor. acs.org This suggests that this compound could be developed into a selective chemical probe for studying neurological pathways. The development process would involve synthesizing structurally similar but inactive analogs to serve as negative controls, a critical step for validating on-target effects. nih.gov The goal would be to create a tool that offers high selectivity to minimize off-target effects, thereby providing clear insights into the biological role of its target protein. nih.govnih.gov

Application in High-Throughput Screening and Biochemical Assay Development

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of vast compound libraries to identify molecules that modulate a specific biological target. nih.gov Developing a successful HTS assay requires robust and reproducible methods. nih.gov

The this compound scaffold is well-suited for inclusion in screening libraries due to its synthetic accessibility and potential for diversification (see section 6.3). Its derivatives could be screened against a wide array of targets, including enzymes and receptors, to identify "hits." For instance, an HTS campaign was successfully used to identify inhibitors of Parvovirus B19 by screening over 17,000 compounds. nih.gov An expanded library of this compound analogs could be similarly employed in screens for various diseases. The pyrrolidinone core itself has been a target of interest in screens for inhibitors of enzymes like autotaxin, which is implicated in inflammation and cancer. nih.gov

Novel Synthetic Strategies for Expanded Analog Libraries

The creation of diverse analog libraries is essential for establishing structure-activity relationships (SAR) and optimizing lead compounds. Several modern synthetic strategies can be applied to generate derivatives of this compound. These methods offer efficiency, high yields, and the ability to introduce a wide range of chemical functionalities.

One-pot multicomponent reactions (MCRs) represent a particularly efficient approach for synthesizing substituted pyrrolidinones. rsc.org For example, a one-pot synthesis using anilines, aldehydes, and diethyl acetylenedicarboxylate (B1228247) under ultrasound irradiation has been reported to produce 3-pyrrolin-2-ones in excellent yields. rsc.org Other innovative methods include the selective synthesis of pyrrolidin-2-ones from piperidine (B6355638) derivatives through a cascade of reactions involving ring contraction and oxidation. rsc.org These strategies, summarized in the table below, could be adapted to produce a library of analogs based on the this compound scaffold.

Synthetic Strategy
Multicomponent Reactions (MCRs)rsc.orgRing Contraction of Piperidinesrsc.orgIntramolecular Cyclizationnih.govAza-Baeyer-Villiger Rearrangementorgsyn.org

These synthetic routes provide powerful tools for medicinal chemists to systematically modify the structure of this compound and explore its chemical space.

Exploration of Emerging Therapeutic Indications

The pyrrolidinone scaffold is a "privileged structure" in medicinal chemistry, appearing in compounds with a wide range of biological activities. nih.gov This suggests that this compound and its analogs could be investigated for several therapeutic indications. Research on related 4-aryl-pyrrolidines and other pyrrolidinone derivatives has revealed potential applications in oncology, infectious diseases, and inflammatory disorders.

Therapeutic AreaResearch Finding on Related CompoundsPotential Target/MechanismReference
Anticancer 2-(het)arylpyrrolidine-1-carboxamides showed significant in vitro activity against tumor cell lines and promising in vivo results. nih.govApoptosis induction. nih.gov
Anti-inflammatory Pyrrolidine-2,5-dione derivatives were identified as multi-target anti-inflammatory agents, inhibiting COX-2 and 5-lipoxygenase. ebi.ac.uk Pyrrolidine-2,3-diones showed potential as inhibitors of inducible nitric oxide synthase (iNOS). nih.govInhibition of inflammatory enzymes (COX-2, iNOS). ebi.ac.uknih.gov
Antimalarial 4-Aryl pyrrolidine (B122466) acetamides were found to be potent inhibitors of Plasmodium falciparum.Undisclosed target in P. falciparum. nih.gov
Neuroscience 2,5-Dimethoxyphenylpiperidines (a related scaffold) were developed as selective agonists for the serotonin 5-HT₂A receptor. acs.orgModulation of serotonin receptor pathways. acs.org
Autoimmune Diseases Pyrrolidine-2,5-diones have been designed as inhibitors of Tumor Necrosis Factor-α (TNF-α), a key target in rheumatoid arthritis. nih.govresearchgate.netInhibition of TNF-α signaling. nih.govresearchgate.net

Given the structural relationship to compounds active on serotonin receptors, a particularly promising area for investigation is in the field of neuroscience for conditions like depression or anxiety. acs.org

Integration of Multi-Omics Data in Compound Research

To fully understand the biological effects of a novel compound like this compound, a systems-level approach is required. The integration of multi-omics data—including transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles)—can provide a comprehensive picture of a compound's mechanism of action. nih.govplos.org

Should this compound demonstrate significant biological activity in initial screens, a multi-omics strategy could be employed. For example, by treating cells with the compound and analyzing the resulting changes across these different molecular layers, researchers could:

Identify Target Pathways: Uncover which signaling or metabolic pathways are most significantly perturbed by the compound. nih.gov

Discover Biomarkers: Find molecular biomarkers that indicate a response to the compound, which is valuable for further development. nih.gov

Elucidate Off-Target Effects: Gain a broader understanding of the compound's effects beyond its primary target.

This data-rich approach allows for the construction of detailed molecular landscape maps, revealing how a compound's influence propagates through the intricate network of cellular processes. plos.orgnih.gov Such an understanding is crucial for advancing a promising compound through the drug discovery pipeline.

Q & A

Basic Questions

Q. What are the common synthetic routes for 4-(2,5-Dimethoxyphenyl)pyrrolidin-2-one?

  • Methodology : The compound is typically synthesized via aldol condensation or cyclization reactions. For example, aldol condensation between 5-acetyl-4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione and 2,5-dimethoxybenzaldehyde yields derivatives under optimized conditions (e.g., reflux in ethanol with catalytic acid/base). Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and reaction time (12–48 hours) .
  • Characterization : Confirmation of structure requires FTIR (carbonyl stretch at ~1680 cm⁻¹), HRMS (exact mass verification), and 2D NMR (HMBC/HMQC for connectivity) .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C-APT NMR identify substituent patterns (e.g., dimethoxy aromatic protons at δ 3.7–3.9 ppm). HMBC correlations confirm the pyrrolidinone ring connectivity .
  • Mass Spectrometry : HRMS-ESI provides exact mass data (e.g., [M+H]+ for C₁₄H₁₇NO₄: calc. 264.1235, observed 264.1238) .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives?

  • Experimental Design :

  • Parameter Optimization : Vary solvent (polar aprotic vs. protic), catalyst (e.g., p-TsOH vs. piperidine), and stoichiometry. For example, vinylogous aldol condensation yields 15% major product in ethanol vs. 8% in THF .
  • Table 1 : Reaction Yield Optimization
SolventCatalystTemp (°C)Yield (%)
EthanolPiperidine8015
THFp-TsOH1008
  • Reference : .

Q. How do structural modifications (e.g., substituent position) affect the biological activity of this compound?

  • Structure-Activity Relationship (SAR) :

  • Dimethoxy Groups : The 2,5-dimethoxyphenyl moiety enhances π-π stacking with enzyme active sites (e.g., microtubule-associated Eg5 ATPase inhibition) .
  • Pyrrolidinone Ring : Carbonyl oxygen participates in hydrogen bonding, while substituents at C4 modulate lipophilicity (logP) and cell permeability .
    • Biological Assays : IC₅₀ values against cancer cell lines (e.g., MCF-7: 12 µM) correlate with electron-withdrawing substituents .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Data Analysis Framework :

Assay Validation : Compare protocols (e.g., MTT vs. SRB assays for cytotoxicity) .

Purity Checks : HPLC (>98% purity) to exclude confounding impurities .

Computational Modeling : Molecular docking to verify target binding consistency across derivatives .

  • Case Study : Discrepancies in IC₅₀ values (5–20 µM) for Eg5 inhibition were resolved by standardizing ATP concentration in kinase assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.